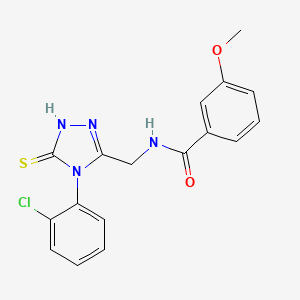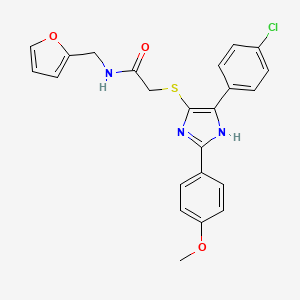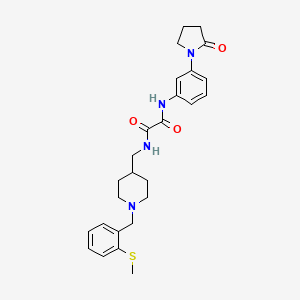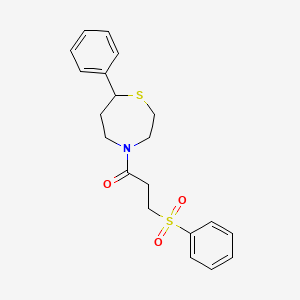
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 19 novel 7-chloro-9H-pyrimido[4,5-b]indole-based derivatives were synthesized, and their structure–activity relationships were studied . The synthesis of “4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide” might follow similar procedures, but specific synthesis steps for this compound are not available in the retrieved sources.Aplicaciones Científicas De Investigación
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
GSK-3β plays a crucial role in neurodegenerative diseases, including Alzheimer’s disease. Researchers have optimized a novel class of GSK-3β inhibitors based on the compound 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide . By modifying its structure, they synthesized derivatives and studied their structure–activity relationships. Notably, a compound called 3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile showed promising activity with an IC50 value of 130 nM on GSK-3β .
Structure-Activity Relationship Studies
Researchers study the compound’s structure–activity relationships to understand how specific modifications affect its biological properties. By systematically altering functional groups, they gain insights into its mechanism of action and optimize its efficacy.
Propiedades
IUPAC Name |
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-3-25-17-13-16(19-14(2)20-17)22-9-11-23(12-10-22)18(24)21-15-7-5-4-6-8-15/h4-8,13H,3,9-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWGBNRMHFWVGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![S-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate](/img/structure/B2560806.png)
![4-[1-[(4-Fluorosulfonyloxyphenyl)methylamino]ethyl]-1-methylpyrazole](/img/structure/B2560807.png)



![2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2560813.png)




![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-(phenylsulfanyl)-1-ethanone](/img/structure/B2560822.png)
![N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide hydrochloride](/img/structure/B2560823.png)

